N-Benzyl-5-methylbenzo[d]isoxazol-3-amine

Lipophilicity Drug-likeness Blood-brain barrier penetration

N-Benzyl-5-methylbenzo[d]isoxazol-3-amine (CAS 1344701-89-8) is a synthetic small-molecule building block belonging to the 3-amino-1,2-benzisoxazole class. The compound features a benzo[d]isoxazole core substituted with a methyl group at the 5-position and an N-benzyl group at the 3-amine position, yielding a molecular formula of C₁₅H₁₄N₂O and a molecular weight of 238.28 g/mol.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B11803532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-5-methylbenzo[d]isoxazol-3-amine
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)ON=C2NCC3=CC=CC=C3
InChIInChI=1S/C15H14N2O/c1-11-7-8-14-13(9-11)15(17-18-14)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
InChIKeyVWLSRKCBBMGVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-5-methylbenzo[d]isoxazol-3-amine: A Substituted 3-Aminobenzisoxazole Scaffold for Medicinal Chemistry Procurement


N-Benzyl-5-methylbenzo[d]isoxazol-3-amine (CAS 1344701-89-8) is a synthetic small-molecule building block belonging to the 3-amino-1,2-benzisoxazole class [1]. The compound features a benzo[d]isoxazole core substituted with a methyl group at the 5-position and an N-benzyl group at the 3-amine position, yielding a molecular formula of C₁₅H₁₄N₂O and a molecular weight of 238.28 g/mol [1]. The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is recognized as a privileged heterocyclic structure in medicinal chemistry, serving as a key pharmacophore in inhibitors of receptor tyrosine kinases (RTKs), acetylcholinesterase (AChE), and vanilloid receptors [2][3]. This compound is supplied as a research-grade intermediate with typical purities of 95–97% for use in exploratory chemistry and lead optimization campaigns .

Why N-Benzyl-5-methylbenzo[d]isoxazol-3-amine Cannot Be Casually Substituted by Unsubstituted or Mono-Substituted Benzisoxazole Analogs


The 3-aminobenzisoxazole scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at both the N-substituent and the 5-position of the fused benzene ring [1][2]. In the N-benzylpiperidine benzisoxazole series, the benzyl moiety proved essential for high-affinity acetylcholinesterase engagement, with N-debenzylated analogs showing substantially reduced potency [1]. Similarly, within the 3-aminobenzisoxazole RTK inhibitor class, the identity and positioning of substituents on the benzisoxazole core directly governed kinase selectivity profiles and oral bioavailability [2]. The 5-methyl group in the target compound further modulates electronic character and lipophilicity relative to the unsubstituted benzisoxazole core (benzo[d]isoxazol-3-amine, LogP ≈ 0.35) , making simple interchange with des-methyl or des-benzyl analogs unreliable without re-optimization of downstream biological or pharmaceutical properties.

Quantitative Differentiation Evidence for N-Benzyl-5-methylbenzo[d]isoxazol-3-amine Versus Closest Analogs


Enhanced Lipophilicity (XLogP3 = 3.9) Drives Superior Predicted Membrane Permeability Versus the Unsubstituted Benzisoxazole Core

The target compound exhibits a computed XLogP3 of 3.9, representing a >10-fold increase in predicted partition coefficient compared to the unsubstituted benzo[d]isoxazol-3-amine scaffold, which has a measured LogP of 0.35 [1]. This substantial lipophilicity shift is driven by the combined contributions of the N-benzyl group (adding three sp² carbons and aromatic surface area) and the 5-methyl substituent. In the context of CNS drug discovery, where optimal LogP values typically range from 2 to 5 for passive blood-brain barrier penetration [2], the target compound's XLogP3 of 3.9 places it within the CNS-favorable window, whereas the unsubstituted core (LogP 0.35) falls well below this range and would be predicted to exhibit poor CNS partitioning.

Lipophilicity Drug-likeness Blood-brain barrier penetration Physicochemical profiling

Reduced Topological Polar Surface Area (TPSA = 38.1 Ų) Confers Advantage for CNS Bioavailability Versus the Unsubstituted Core (TPSA = 52.05 Ų)

The target compound has a computed topological polar surface area (TPSA) of 38.1 Ų, which is 13.95 Ų lower than the TPSA of benzo[d]isoxazol-3-amine (52.05 Ų) [1][2]. This reduction is mechanistically attributable to the N-benzyl substitution, which replaces a primary amine hydrogen bond donor with an additional hydrophobic aromatic ring. The TPSA threshold of ≤60–70 Ų is a well-established predictor of oral CNS drug bioavailability, with values below 60 Ų strongly correlating with passive blood-brain barrier permeation [3]. The target compound's TPSA of 38.1 Ų places it comfortably within this favorable range, while the comparator at 52.05 Ų approaches the upper boundary where CNS penetration becomes less predictable.

Blood-brain barrier CNS drug design Polar surface area Physicochemical property optimization

Class-Level Evidence: N-Benzyl Pharmacophore Is Critical for Acetylcholinesterase Inhibitory Potency in Benzisoxazole Series

The N-benzyl group present in the target compound is a defined pharmacophoric element within the benzisoxazole class of acetylcholinesterase (AChE) inhibitors. In the seminal Villalobos et al. (1994) study, a series of N-benzylpiperidine benzisoxazoles (compounds 1b–j,o) demonstrated potent AChE inhibition with IC₅₀ values ranging from 0.8 to 14 nM [1]. The benzyl moiety was identified through molecular dynamics simulations as engaging in critical π-stacking and hydrophobic interactions with key active-site residues including Trp-84, Phe-288, and Phe-330 of Torpedo californica AChE [1]. While the target compound lacks the piperidine linker present in the literature series, it retains the N-benzyl pharmacophore directly attached to the 3-aminobenzisoxazole core—a structural feature that is absent in the commercially available 5-methylbenzo[d]isoxazol-3-amine (CAS 89976-56-7, the des-benzyl analog) . The N-benzyl group has been further validated as a critical potency determinant in related benzisoxazole-based kinase inhibitor programs [2].

Acetylcholinesterase inhibition Alzheimer's disease Structure-activity relationship Benzisoxazole pharmacophore

5-Methyl Substitution Contributes an Additional +0.54 LogP Increment and elevates Boiling Point to ~322°C Versus the Des-Methyl Core

The 5-methyl substituent in the target compound provides a measurable contribution to lipophilicity and boiling point relative to the des-methyl benzisoxazole core. The boiling point of 5-methylbenzo[d]isoxazol-3-amine (CAS 89976-56-7), the des-benzyl analog retaining the 5-methyl group, is 322.3 ± 22.0 °C at 760 mmHg , compared to 311.6 ± 15.0 °C for benzo[d]isoxazol-3-amine (CAS 36216-80-5) lacking both the methyl and benzyl substituents . This ~11 °C boiling point elevation is consistent with the increased molecular weight and van der Waals surface area conferred by the methyl group. Based on the Hansch π constant for aromatic methyl substitution (π ≈ +0.56), the 5-methyl group contributes approximately +0.54 log units to the overall lipophilicity of the scaffold [1]. The target compound's computed XLogP3 of 3.9 reflects the additive contributions of both the 5-methyl (π ≈ 0.56) and N-benzyl (estimated π ≈ 1.5–2.0) substituents on the benzo[d]isoxazol-3-amine core (LogP 0.35).

Substituent effects Hansch analysis Physicochemical tuning Synthetic intermediate handling

Commercial Availability at 97% Purity with Defined Single-Lot Sourcing from Established Chemical Suppliers

N-Benzyl-5-methylbenzo[d]isoxazol-3-amine is commercially available at a documented purity of 97% (HPLC) through established research chemical suppliers, with catalog number CM494745 and a molecular weight specification of 238.29 g/mol . The structurally related comparator 5-methylbenzo[d]isoxazol-3-amine is available from multiple vendors at varied purity specifications ranging from 95% (AKSci) to 98% (Bidepharm) , reflecting heterogeneous sourcing and batch-to-batch variability in the supply chain for the simpler scaffold. The target compound's defined 97% purity specification, combined with its single-supplier catalog designation, offers procurement teams a standardized sourcing pathway that reduces the risk of variability encountered when purchasing the more commoditized des-benzyl analog from disparate vendors with differing QC standards.

Chemical procurement Building block quality Reproducibility Supply chain reliability

Optimal Research Application Scenarios for N-Benzyl-5-methylbenzo[d]isoxazol-3-amine Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Generation in Acetylcholinesterase Inhibitor Programs for Alzheimer's Disease Research

The target compound's XLogP3 of 3.9 and TPSA of 38.1 Ų align with established CNS drug-likeness parameters [1][2], positioning this scaffold as a suitable starting point for acetylcholinesterase inhibitor lead generation. The N-benzyl pharmacophore, validated in the literature benzisoxazole AChE inhibitor series (IC₅₀ = 0.8–14 nM) [3], is pre-installed, enabling direct SAR exploration around the 5-position and benzisoxazole core without requiring a late-stage benzylation step. This compound is appropriate for programs seeking to optimize CNS exposure while retaining the key N-benzyl–AChE binding interaction identified through molecular dynamics simulations involving Trp-84 and Phe-330 [3].

Kinase Inhibitor Scaffold Optimization Leveraging the 3-Aminobenzisoxazole Privileged Structure

The 3-aminobenzisoxazole core is a validated privileged scaffold for receptor tyrosine kinase (RTK) inhibition, with structurally related compounds achieving ED₅₀ = 2.0 mg/kg in VEGF-stimulated uterine edema models and 81% tumor growth inhibition at 10 mg/kg/day oral dosing [4]. The target compound's N-benzyl and 5-methyl substitution pattern offers a distinct physicochemical profile (XLogP3 = 3.9, TPSA = 38.1 Ų) [1] that differentiates it from the 4-substituted N,N′-diphenyl urea derivatives described in the primary literature, providing a new vector for kinase selectivity optimization while maintaining the core benzisoxazole pharmacophore recognized by the ATP-binding pocket.

Diversifiable Building Block for Parallel Synthesis and Fragment-Based Drug Discovery

With a rotatable bond count of 3 and a molecular weight of 238.28 g/mol [1], the target compound occupies a favorable fragment-to-lead chemical space. The 5-methyl group provides a handle for benzylic functionalization (oxidation, halogenation), while the secondary amine at the 3-position enables further N-functionalization (acylation, sulfonylation, reductive amination) to rapidly generate analogue libraries. This differentiated substitution pattern—combining a pre-installed N-benzyl group with a modifiable 5-methyl position—is not available from the simpler 5-methylbenzo[d]isoxazol-3-amine (lacking the N-benzyl group) or from N-benzylbenzo[d]isoxazol-3-amine (lacking the 5-methyl synthetic handle) .

Vanilloid Receptor (TRPV1) Ligand Development Based on Benzoisoxazole Pharmacophore

The benzo[d]isoxazol-3-yl-amine scaffold has been claimed in patent literature as a core structure for vanilloid receptor (TRPV1) ligands with potential applications in pain and inflammation [5]. The target compound's N-benzyl and 5-methyl substitution pattern represents a specific embodiment within the general Markush structure of this patent class. Its computed physicochemical profile (XLogP3 = 3.9, TPSA = 38.1 Ų) [1] falls within the range described for TRPV1 modulators, making it a relevant building block for medicinal chemistry groups pursuing TRPV1-targeted programs where lipophilic N-substitution is a key determinant of receptor affinity.

Quote Request

Request a Quote for N-Benzyl-5-methylbenzo[d]isoxazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.